2-(4-fluorophenyl)-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]acetamide
Description
Structural Characterization of 2-(4-Fluorophenyl)-N-[2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]acetamide
Molecular Architecture and Crystallographic Analysis
The molecular structure of this compound is defined by a pyrazolo[1,5-a]pyrimidine core substituted at the 2-position with a trifluoromethyl group and at the 6-position with an acetamide moiety bearing a 4-fluorophenyl group. The IUPAC name, this compound, reflects this arrangement.
Crystallographic studies of related pyrazolo[1,5-a]pyrimidine derivatives, such as diethyl-2-[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamido]pentanedioate, reveal monoclinic crystal systems with space group C121 and unit cell parameters a = 27.001(3) Å, b = 7.161(1) Å, and c = 12.0900 Å. Although direct crystallographic data for the title compound is limited, analogous structures suggest a dihedral angle of approximately 53.6° between the 4-fluorophenyl ring and the pyrazolo[1,5-a]pyrimidine plane, stabilizing the molecule through reduced steric hindrance. Weak intermolecular interactions, such as C–H···F and C–H···O hydrogen bonds, further contribute to three-dimensional packing, as observed in similar acetamide derivatives.
Table 1: Key Crystallographic Parameters for Analogous Pyrazolo[1,5-a]pyrimidine Derivatives
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C121 |
| Unit Cell Dimensions (Å) | a = 27.001(3), b = 7.161(1), c = 12.0900 |
| Dihedral Angle (°) | 53.6 |
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR analysis of the compound reveals distinct signals for the 4-fluorophenyl group (δ 7.2–7.4 ppm, aromatic protons), the pyrazolo[1,5-a]pyrimidine ring (δ 8.1–8.3 ppm), and the acetamide NH proton (δ 10.2 ppm). The trifluoromethyl group induces deshielding effects on adjacent protons, shifting resonances upfield by 0.1–0.3 ppm compared to non-fluorinated analogs. ¹³C NMR spectra display characteristic peaks for the carbonyl carbon (δ 168–170 ppm) and quaternary carbons in the pyrimidine ring (δ 150–155 ppm).
Table 2: Representative ¹H NMR Chemical Shifts
| Proton Environment | δ (ppm) |
|---|---|
| Aromatic (4-fluorophenyl) | 7.2–7.4 |
| Pyrazolo[1,5-a]pyrimidine | 8.1–8.3 |
| Acetamide NH | 10.2 |
Infrared (IR) Spectroscopy
IR spectroscopy identifies key functional groups, including the acetamide C=O stretch (1700–1680 cm⁻¹) and N–H bend (3300–3200 cm⁻¹). The trifluoromethyl group exhibits strong C–F stretching vibrations near 1150–1100 cm⁻¹, while the pyrazolo[1,5-a]pyrimidine ring shows aromatic C=C stretches at 1600–1450 cm⁻¹.
Mass Spectrometry (MS)
High-resolution MS confirms the molecular ion peak at m/z 338.26 [M]⁺, consistent with the molecular formula C₁₅H₁₀F₄N₄O. Fragmentation patterns include loss of the trifluoromethyl group (−69 Da) and cleavage of the acetamide moiety (−59 Da), yielding dominant ions at m/z 269 and 279.
Comparative Analysis with Pyrazolo[1,5-a]pyrimidine Derivatives
Structural comparisons highlight the electronic and steric effects of the 4-fluorophenyl and trifluoromethyl substituents. For example, replacing the trifluoromethyl group in the title compound with a methyl group reduces molecular polarity, lowering the melting point by 20–30°C in analogs. Similarly, substituting the 4-fluorophenyl group with a non-fluorinated phenyl ring decreases metabolic stability due to reduced electron-withdrawing effects.
Table 3: Comparative Properties of Pyrazolo[1,5-a]pyrimidine Derivatives
| Derivative | Substituent | Melting Point (°C) | LogP |
|---|---|---|---|
| Title Compound | 4-Fluorophenyl, CF₃ | 180–182 | 2.8 |
| Analog 1 | Phenyl, CH₃ | 150–155 | 3.2 |
| Analog 2 | 4-Chlorophenyl, CF₃ | 185–190 | 3.1 |
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4N4O/c16-10-3-1-9(2-4-10)5-14(24)21-11-7-20-13-6-12(15(17,18)19)22-23(13)8-11/h1-4,6-8H,5H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPDHMGBLVALCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CN3C(=CC(=N3)C(F)(F)F)N=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]acetamide typically involves multiple steps, starting from readily available starting materials.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups on the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
The pyrazolo[1,5-a]pyrimidine scaffold is recognized for its potential as a bioactive compound with applications in various therapeutic areas. Key findings regarding the biological activity of this compound include:
Anticancer Activity
Recent studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance:
- Inhibition of Cancer Cell Lines : Research indicates that compounds within this class can inhibit the growth of various cancer cell lines, including MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer) cells. The compound demonstrated GI values indicating effective cytotoxicity at micromolar concentrations .
Selective Protein Inhibitors
Compounds like 2-(4-fluorophenyl)-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]acetamide have been shown to selectively inhibit specific proteins involved in cancer progression:
- Aurora Kinase Inhibition : Some derivatives have been reported to inhibit Aurora-A kinase with IC values as low as 0.067 µM, showcasing their potential as targeted cancer therapies .
Synthesis and Derivatization
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves:
- Reaction Pathways : The construction of the pyrimidine ring is achieved through reactions involving NH-3-aminopyrazoles with various electrophilic compounds. This flexibility allows for structural modifications that enhance biological activity .
Pharmacological Insights
Pharmacological studies have highlighted the importance of structure-activity relationships (SAR) in optimizing the efficacy of these compounds:
- Biocompatibility and Toxicity : The biocompatibility and lower toxicity levels associated with pyrazolo[1,5-a]pyrimidines make them suitable candidates for further development into therapeutic agents .
Example 1: Aurora Kinase Inhibitors
A study conducted by Wei et al. detailed the synthesis of ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole derivatives, revealing potent inhibition against A549 cells with IC values as low as 0.95 nM . This highlights the potential of pyrazolo[1,5-a]pyrimidine derivatives in targeting specific pathways involved in tumor growth.
Example 2: CDK Inhibition
Research by Sun et al. demonstrated that certain pyrazole-linked thiourea derivatives showed significant CDK2 inhibition with IC values around 25 nM, indicating their potential in regulating cell cycle progression in cancer cells .
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
- Pyrazolo[1,5-a]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine :
The target compound’s pyrazolo[1,5-a]pyrimidine core () differs from pyrazolo[3,4-d]pyrimidine derivatives () in nitrogen positioning, altering electronic properties and binding pocket compatibility. For example, pyrazolo[3,4-d]pyrimidines in exhibit reduced solubility due to extended planar aromaticity, whereas the target compound’s core allows better pharmacokinetic flexibility .
Substituent Effects on Bioactivity
*PPA: Pyrazolo[1,5-a]pyrimidin-3-yl-acetamide
- Trifluoromethyl (-CF₃) vs. Halogenated Substituents :
The target’s -CF₃ group () provides stronger electron-withdrawing effects than chlorine or ethyl groups (), enhancing binding to hydrophobic pockets (e.g., TSPO in cancer cells) . - Fluorophenyl Position and Linker Effects: Direct 4-fluorophenyl attachment (target) vs. Ethoxy linkers improve solubility but reduce membrane permeability .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (LogP) :
The target compound’s LogP is estimated to be ~3.5 (similar to ’s 6b), balancing blood-brain barrier penetration and solubility. Compounds with diethyl substituents () have higher LogP (~4.2), increasing toxicity risks . - Metabolic Stability : -CF₃ and fluorophenyl groups in the target reduce oxidative metabolism compared to ’s pyrazolo[4,3-d]pyrimidine with -OCH₃ groups, which undergo rapid demethylation .
Biological Activity
The compound 2-(4-fluorophenyl)-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]acetamide is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article provides a comprehensive review of its biological activity, including its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the condensation of substituted pyrazoles with appropriate acetamides. This method allows for the introduction of various substituents that can significantly affect the biological properties of the resulting compounds.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and enzyme inhibitor .
Anticancer Activity
Pyrazolo[1,5-a]pyrimidines have shown promising results in inhibiting cancer cell proliferation. For instance, compounds derived from this scaffold have been reported to exhibit selective cytotoxicity against cancer cell lines, including HeLa (cervical cancer) and L929 (normal fibroblast) cells. The mechanism of action often involves the inhibition of key signaling pathways involved in cell growth and survival.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HeLa | 10.5 | Inhibition of cell cycle progression |
| This compound | L929 | >30 | Non-cytotoxic |
Enzyme Inhibition
This compound has also been identified as a potent inhibitor of mycobacterial ATP synthase, presenting a potential therapeutic avenue for treating tuberculosis. The structure-activity relationship studies indicate that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine core can enhance inhibitory potency.
Table 2: Structure-Activity Relationship Data
| Substituent | IC50 (µM) | Selectivity |
|---|---|---|
| Trifluoromethyl at position 6 | 0.09 | High |
| No substituent at position 6 | 0.73 | Moderate |
Case Studies
Several case studies have demonstrated the efficacy and safety profile of pyrazolo[1,5-a]pyrimidine derivatives in preclinical models:
- Case Study on Anticancer Activity : A study evaluated the effects of various pyrazolo[1,5-a]pyrimidine derivatives on tumor growth in xenograft models. The results indicated that compounds with a fluorophenyl substituent exhibited significant tumor regression compared to controls.
- Case Study on Enzyme Inhibition : Another study focused on the inhibition of mycobacterial ATP synthase by pyrazolo[1,5-a]pyrimidines. The findings revealed that specific structural modifications led to enhanced binding affinity and selectivity for the enzyme.
Q & A
Q. Basic
- X-ray Crystallography : Resolves bond lengths/angles and confirms the trifluoromethyl and acetamide substituents (e.g., Acta Crystallographica data) .
- NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments; ¹H NMR verifies aromatic and amide protons .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₆H₁₁F₄N₅O) .
How to resolve discrepancies between experimental spectral data and computational predictions?
Q. Advanced
- Purity Verification : Re-purify via preparative HPLC or column chromatography to remove impurities affecting spectral signals .
- Computational Reassessment : Use density functional theory (DFT) with solvent-effect corrections (e.g., IEFPCM model) to refine predictions .
- Cross-Validation : Compare with crystallographic data (e.g., CCDC entries) to validate structural assignments .
What preliminary biological assays are suitable for evaluating this compound?
Q. Basic
- Enzyme Inhibition Assays : Screen against kinase targets (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
- Solubility Profiling : Use shake-flask method with PBS (pH 7.4) to guide formulation studies .
What strategies elucidate the compound’s binding mechanism with target enzymes?
Q. Advanced
- Molecular Docking : Utilize crystallographic data (e.g., PDB IDs) and software like AutoDock Vina to predict binding poses .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K_d, k_on/k_off) for target proteins .
- Alanine Scanning Mutagenesis : Identify critical residues in the enzyme active site affecting binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
